molecular formula C17H26ClNO B591273 PV8 (hydrochloride) CAS No. 13415-55-9

PV8 (hydrochloride)

Cat. No. B591273
CAS RN: 13415-55-9
M. Wt: 295.851
InChI Key: WHQOZXALFDXFRH-UHFFFAOYSA-N
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Description

PV8 (hydrochloride) is an analytical reference material categorized as a cathinone . It is regulated as a Schedule I compound in the United States . This product is intended for research and forensic applications .


Molecular Structure Analysis

The formal name of PV8 (hydrochloride) is 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride . Its molecular formula is C17H25NO • HCl . The InChI code is InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16 (18-13-8-9-14-18)17 (19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H .


Chemical Reactions Analysis

PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . Metabolic pathways identified in vitro included: hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .

Safety and Hazards

PV8 (hydrochloride) is a Schedule I compound in the United States , indicating that it has a high potential for abuse and no accepted medical use. A safety data sheet for PV8 (hydrochloride) is available , which would provide detailed information about its hazards and safety precautions.

Mechanism of Action

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOZXALFDXFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336959
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13415-55-9
Record name alpha-Pyrrolidinoheptaphenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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